![molecular formula C19H22FN5O2S B2477312 N-(3-metilbutil)-2-[[7-[(4-fluorofenil)metil]-8-oxo-[1,2,4]triazolo[4,3-a]pirazin-3-il]sulfanil]acetamida CAS No. 1226431-29-3](/img/structure/B2477312.png)
N-(3-metilbutil)-2-[[7-[(4-fluorofenil)metil]-8-oxo-[1,2,4]triazolo[4,3-a]pirazin-3-il]sulfanil]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide is a useful research compound. Its molecular formula is C19H22FN5O2S and its molecular weight is 403.48. The purity is usually 95%.
The exact mass of the compound 2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis completo de las aplicaciones de investigación científica del compuesto "N-(3-metilbutil)-2-[[7-[(4-fluorofenil)metil]-8-oxo-[1,2,4]triazolo[4,3-a]pirazin-3-il]sulfanil]acetamida":
Desarrollo Farmacéutico
Este compuesto, con su singular estructura triazolopirazínica, es de gran interés en la investigación farmacéutica. Su potencial como agente terapéutico se está explorando para diversas afecciones, incluidas las actividades antiinflamatorias, antimicrobianas y anticancerígenas. La presencia del grupo fluorofenilo aumenta su afinidad de unión a los objetivos biológicos, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos .
Investigación Bioquímica
En los estudios bioquímicos, este compuesto se utiliza como sonda para comprender las interacciones enzimáticas y los mecanismos de inhibición. Su estructura le permite interactuar con enzimas específicas, proporcionando información sobre la función enzimática y ayudando en el diseño de inhibidores enzimáticos. Esto es particularmente útil para estudiar enfermedades en las que la disfunción enzimática juega un papel crucial .
Ciencia de los Materiales
La estabilidad y las propiedades químicas únicas del compuesto lo convierten en un candidato para el desarrollo de nuevos materiales. Los investigadores están investigando su uso en la creación de polímeros y otros materiales con propiedades específicas deseadas, como una mayor estabilidad térmica y resistencia a la degradación .
Química Medicinal
En química medicinal, este compuesto se está explorando por su potencial para actuar como compuesto líder en el descubrimiento de fármacos. Su capacidad para interactuar con múltiples objetivos biológicos lo convierte en un candidato versátil para el desarrollo de nuevos medicamentos, particularmente en los campos de la oncología y las enfermedades infecciosas.
Estas diversas aplicaciones ponen de manifiesto la versatilidad e importancia del compuesto en la investigación científica, lo que lo convierte en un valioso objeto de estudio en múltiples disciplinas.
[Fuente de Desarrollo Farmacéutico] [Fuente de Investigación Bioquímica] [Fuente de Ciencia de los Materiales] : [Fuente de Química Agrícola] : [Fuente de Ciencia Ambiental] : [Fuente de Investigación en Neurociencia] : [Fuente de Química Sintética] : [Fuente de Química Medicinal]
Mecanismo De Acción
Target of Action
The compound, also known as Fezolinetant , is a selective antagonist of the Neurokinin-3 (NK-3) receptor . The NK-3 receptor is a G-protein coupled receptor (GPCR) that binds the neuropeptide neurokinin B (NKB). This receptor plays a crucial role in various physiological processes, including pain perception, cardiovascular homeostasis, and endocrine regulation.
Mode of Action
Fezolinetant acts by binding to the NK-3 receptor, thereby inhibiting its activation by NKB This inhibition prevents the downstream signaling cascade associated with NK-3 receptor activation
Biochemical Pathways
The NK-3 receptor is part of the tachykinin family of receptors, which also includes NK-1 and NK-2 receptors. These receptors are involved in various signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of intracellular calcium and activation of protein kinase C (PKC). By inhibiting the NK-3 receptor, Fezolinetant can potentially affect these biochemical pathways .
Pharmacokinetics
It is soluble in dmso, indicating that it may have good bioavailability . The compound’s boiling point is predicted to be 623.0±65.0 °C, and its density is predicted to be 1.56±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Propiedades
IUPAC Name |
2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-13(2)7-8-21-16(26)12-28-19-23-22-17-18(27)24(9-10-25(17)19)11-14-3-5-15(20)6-4-14/h3-6,9-10,13H,7-8,11-12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKXAXDVNSRTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
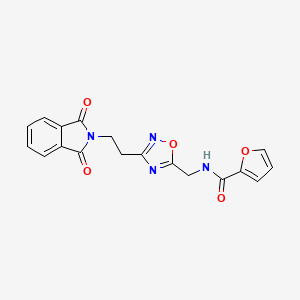
![Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate](/img/structure/B2477232.png)
![2,6-DIMETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B2477233.png)
![N-(2,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477234.png)
![1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2477235.png)
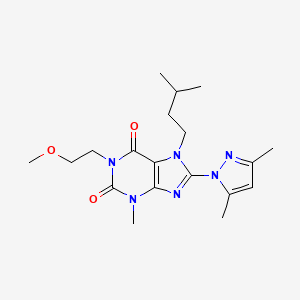
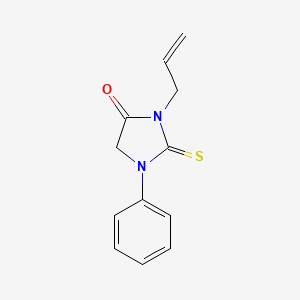

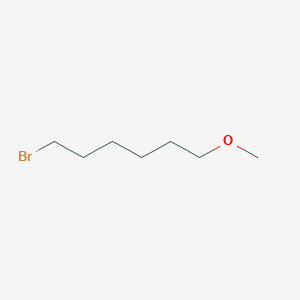
![5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477246.png)

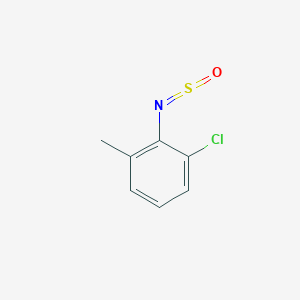
![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2477251.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2477252.png)
